4-Decylaniline

概要

説明

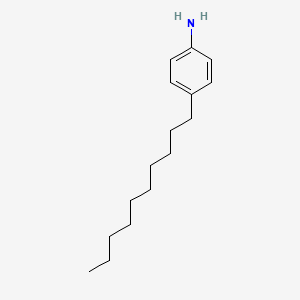

4-Decylaniline: is an organic compound with the molecular formula C16H27N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a decyl group (a ten-carbon alkyl chain). This compound is known for its applications in various fields, including organic synthesis and material science.

準備方法

Synthetic Routes and Reaction Conditions: 4-Decylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

化学反応の分析

Oxidation to p,p'-Di-n-decyl-azobenzol

4-Decylaniline undergoes oxidative coupling to form the azobenzene derivative p,p'-Di-n-decyl-azobenzol under the following conditions:

-

Reagents : O₂ (oxidizing agent), CuCl (catalyst), pyridine (base).

-

Reaction time : 24 hours.

This reaction exemplifies the formation of conjugated aromatic systems through oxidative dimerization, a pathway relevant to dye chemistry.

Diazotization and Azo Coupling

The primary amine group enables diazotization, a critical step for synthesizing azo compounds and surfactants:

Diazonium Salt Formation :

-

Conditions :

-

Reactant: this compound in HCl.

-

Diazotizing agent: NaNO₂ at 5–10°C .

-

Key intermediates: Unstable diazonium salts.

-

Nitration

Nitration introduces nitro groups (-NO₂) to the aromatic ring, forming nitro derivatives:

-

Reagents : HNO₃/H₂SO₄ (mixed acid).

-

Position : Para to the existing decyl group (due to directing effects of -NH₂).

-

Applications : Precursors for explosives, pharmaceuticals, and further functionalized compounds.

Kinetics of Diazotization

A comparative kinetic study measured the absorbance (360 nm) of diazotization reactions for alkyl anilines:

| Alkylaniline Derivative | Absorbance Increase (ΔA) | Relative Reactivity |

|---|---|---|

| This compound | 0.058 | Moderate |

| 4-(Decyloxy)aniline | 0.030 | Low |

| Decyl 4-aminobenzoate | 0.098 | High |

The electron-withdrawing ester group in decyl 4-aminobenzoate accelerates diazotization, while the electron-donating decyl chain in this compound results in slower kinetics.

Oxidative Coupling Mechanism :

-

Hydrate Formation : Water adds to the aldehyde intermediate.

-

O-Br Bond Formation : Oxygen attacks Br₂, creating a leaving group.

-

E2 Elimination : Base-mediated elimination forms the C=O bond.

Diazotization Mechanism :

-

Protonation : -NH₂ group protonated in acidic medium.

-

Nitrosation : NaNO₂ generates nitrosonium ion (NO⁺).

-

Diazonium Formation : NO⁺ reacts with the aromatic amine.

科学的研究の応用

Synthesis of Organic Compounds

One of the primary applications of 4-Decylaniline is in the synthesis of organic compounds. Notably, it is used to produce p,p'-Di-n-decyl-azobenzol , which is synthesized using this compound in conjunction with reagents such as O₂, CuCl, and pyridine. This reaction highlights its role as a precursor in the creation of azo compounds, which are important in dyes and pigments .

Polymer Science

This compound has been investigated for its role as a plasticizer in polymer matrices. In a study involving poly(methyl methacrylate) ionomers , it was found that incorporating this compound affected the thermal properties of the ionomer, leading to a shift in the glass transition temperature (Tg). The study demonstrated that increasing amounts of this compound resulted in enhanced phase separation within the polymer matrix, which could potentially improve mechanical properties .

Case Study: SAXS Analysis

A small-angle X-ray scattering (SAXS) analysis was conducted on ionomers plasticized with varying concentrations of this compound. The results indicated that higher plasticizer content led to an increase in the number density of scattering centers, suggesting that this compound facilitates better structural organization within the polymer .

Material Science Applications

In addition to its use in organic synthesis and polymer science, this compound has applications in material science. Its unique properties make it suitable for developing specialized materials with tailored characteristics.

Mesomorphic Properties

Research on terephthalidene-bis(4,n-decylaniline) has revealed that this compound exhibits multiple smectic mesophases. A detailed study utilizing X-ray diffraction techniques showed that as temperature increases, distinct smectic phases emerge, indicating potential applications in liquid crystal technologies .

Summary of Applications

- Organic Synthesis : Precursor for azo compounds like p,p'-Di-n-decyl-azobenzol.

- Polymer Science : Acts as a plasticizer affecting thermal properties and phase separation in polymers.

- Material Science : Exhibits mesomorphic properties useful for liquid crystal applications.

作用機序

The mechanism of action of 4-Decylaniline depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and fusion processes. The molecular targets and pathways involved vary based on the specific application and context.

類似化合物との比較

4-Octylaniline: Similar structure but with an eight-carbon alkyl chain.

4-Dodecylaniline: Similar structure but with a twelve-carbon alkyl chain.

4-Tetradecylaniline: Similar structure but with a fourteen-carbon alkyl chain.

Comparison: 4-Decylaniline is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications.

生物活性

4-Decylaniline (C16H27N) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including material science and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H27N

- Molecular Weight : 233.40 g/mol

- Boiling Point : 218–220 °C

- Melting Point : 23–25 °C

- Flash Point : >110 °C

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Electrochemical Properties : It has been utilized in the formation of redox-active films on electrodes, which can be used for sensing applications. These films demonstrate pH sensitivity and ion selectivity, indicating that this compound may play a role in electrochemical biosensing technologies .

- Plasticization Effects : In polymer science, this compound has been studied as a plasticizer for ionomers. The addition of this compound alters the thermal properties and phase behavior of polymers, which can influence their mechanical and electrical properties . Such modifications can enhance the performance of materials in biomedical applications.

1. Interaction with Lipid Membranes

A study investigated the fusion of lipid vesicles in the presence of this compound. The results indicated that this compound influences the stability and fusion dynamics of lipid membranes, which is critical for drug delivery systems and membrane biology .

2. Therapeutic Potential

Research has explored the potential therapeutic applications of this compound in treating various conditions through its interaction with cellular pathways. For instance, it has been investigated for its ability to modulate ion transport across membranes, which is crucial for maintaining cellular homeostasis.

Research Findings

特性

IUPAC Name |

4-decylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGENWPANMZLPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022287 | |

| Record name | 4-Decylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37529-30-9 | |

| Record name | 4-Decylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37529-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-decylaniline interact with poly(methyl methacrylate-co-methacrylic acid) ionomers?

A1: this compound (4DA) acts as a plasticizer for poly(methyl methacrylate-co-methacrylic acid) ionomers, influencing their dynamic mechanical properties. Research suggests that 4DA interacts with the ionomer through hydrogen bonding between its aniline group and the carbonyl groups of the polymer. [] This interaction leads to the formation of 4DA clusters within the polymer matrix, effectively plasticizing the material and lowering its glass transition temperature (Tg). []

Q2: How does the plasticizing effect of this compound compare to other plasticizers in poly(methyl methacrylate-co-methacrylic acid) ionomers?

A2: Studies comparing 4DA to glycerol (Gly) and dioctyl phthalate (DOP) found the plasticization effectiveness followed the order: Gly > 4DA > DOP. [] While Gly only decreased the Tg, 4DA induced a second glass transition, indicating the formation of distinct 4DA-rich phases within the polymer. This suggests a more complex interaction mechanism for 4DA compared to Gly and DOP in this specific ionomer system. []

Q3: Does this compound exhibit similar plasticizing behavior with other polymers like poly(ethyl acrylate)?

A3: Research shows 4DA also plasticizes poly(ethyl acrylate) (PEA) ionomers, but with a different mechanism compared to poly(methyl methacrylate-co-methacrylic acid). In this case, 4DA interacts with both the ester groups of PEA and the ionic groups, leading to a homogeneous distribution within the material. [] This uniform plasticization depresses both the matrix and cluster Tg's, enhancing the material's flexibility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。